![molecular formula C19H23N B14116822 N-[4-(Phenylmethyl)cyclohexyl]benzenamine CAS No. 1121585-16-7](/img/structure/B14116822.png)
N-[4-(Phenylmethyl)cyclohexyl]benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Phenylmethyl)cyclohexyl]benzenamine is an organic compound with the molecular formula C13H13NThis compound is characterized by a cyclohexyl group attached to a benzenamine moiety, making it a significant molecule in various chemical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Phenylmethyl)cyclohexyl]benzenamine typically involves the reaction of cyclohexylamine with benzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclohexylamine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of advanced catalysts and controlled reaction environments to facilitate the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Phenylmethyl)cyclohexyl]benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Nitrobenzenes or nitrosobenzenes.
Reduction: Primary or secondary amines.
Substitution: Halogenated benzenes or substituted amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(Phenylmethyl)cyclohexyl]benzenamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-(Phenylmethyl)cyclohexyl]benzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine: A simpler analog without the cyclohexyl group.
Cyclohexylamine: Lacks the benzenamine moiety.
N-Benzylcyclohexylamine: Similar structure but with different substitution patterns.
Uniqueness
N-[4-(Phenylmethyl)cyclohexyl]benzenamine is unique due to its combined structural features of both cyclohexyl and benzenamine groups. This dual functionality imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
1121585-16-7 |
|---|---|
Molekularformel |
C19H23N |
Molekulargewicht |
265.4 g/mol |
IUPAC-Name |
N-(4-benzylcyclohexyl)aniline |
InChI |
InChI=1S/C19H23N/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)20-18-9-5-2-6-10-18/h1-10,17,19-20H,11-15H2 |
InChI-Schlüssel |
RJHKMEMQRPZBHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CC2=CC=CC=C2)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


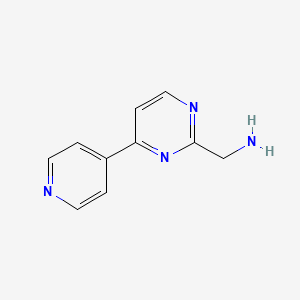
![[6-[6-[[(4R,7R,9R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B14116753.png)
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate](/img/structure/B14116755.png)
![3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14116756.png)
![2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14116757.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14116758.png)
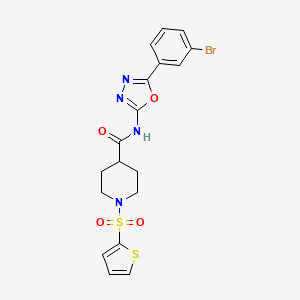
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14116763.png)
![(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B14116784.png)
![2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane](/img/structure/B14116785.png)
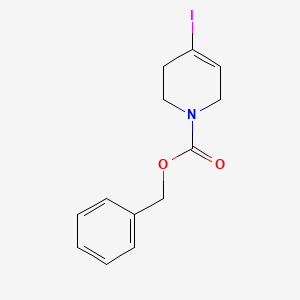
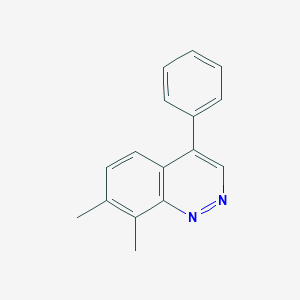
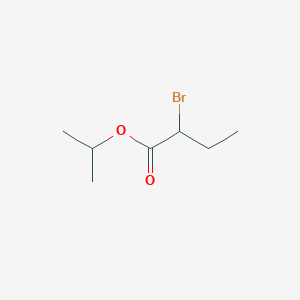
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14116807.png)
